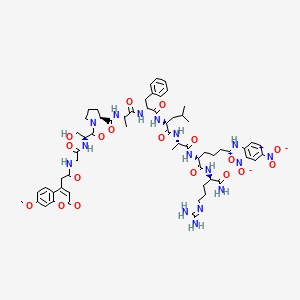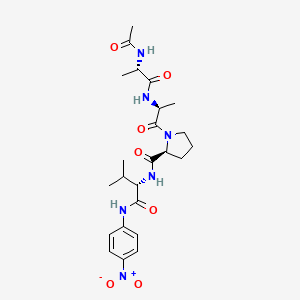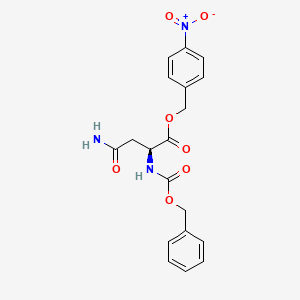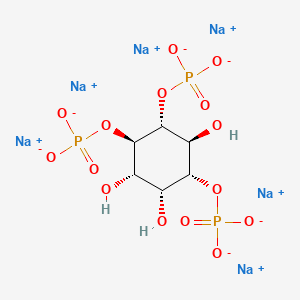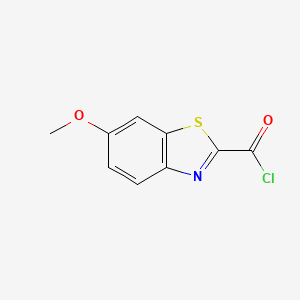![molecular formula C21H34O3 B1516236 (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1516236.png)
(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is a stable analog of prostacyclin (PGI2) and an isomer of carbaprostacyclin. It is known for its weak inhibition of human platelet aggregation and its ability to induce relaxation in pulmonary vascular tone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves several steps, starting from the appropriate precursors. The key steps include the formation of the pentalenylidene ring system and the introduction of the hydroxyl groups at specific positions. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The final product is obtained as a crystalline solid with high purity (≥99%) and is stored at -20°C to ensure stability .
Analyse Chemischer Reaktionen
Types of Reactions: (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of double bonds.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute hydroxyl groups with halogens.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid has a wide range of scientific research applications, including:
Cardiovascular Research: It is used to study the mechanisms of platelet aggregation and vascular relaxation. .
Pharmacological Studies: The compound is used to investigate the effects of prostacyclin analogs on various physiological processes, including blood coagulation and vasodilation.
Biological Research: It serves as a model compound for studying the interactions of prostacyclin analogs with cellular receptors and signaling pathways.
Medical Research:
Wirkmechanismus
The mechanism of action of (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid involves its interaction with prostacyclin receptors on the surface of platelets and vascular smooth muscle cells. Upon binding to these receptors, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and relaxation of vascular smooth muscle .
Vergleich Mit ähnlichen Verbindungen
Carbaprostacyclin: A more potent analog of prostacyclin with stronger inhibitory effects on platelet aggregation.
Prostacyclin (PGI2): The natural compound with potent vasodilatory and anti-platelet aggregation properties.
Iloprost: A synthetic analog of prostacyclin used clinically for its vasodilatory effects.
Comparison: (5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid is unique in its weaker inhibition of platelet aggregation compared to carbaprostacyclin and prostacyclin. This makes it a valuable tool for studying the differential effects of prostacyclin analogs on various physiological processes. Additionally, its stability as an analog of prostacyclin allows for more controlled and reproducible experiments in research settings .
Eigenschaften
Molekularformel |
C21H34O3 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-8-19(22)13-12-17-10-11-18-14-16(15-20(17)18)7-5-6-9-21(23)24/h7,12-13,17-20,22H,2-6,8-11,14-15H2,1H3,(H,23,24)/b13-12+,16-7-/t17-,18-,19+,20-/m1/s1 |
InChI-Schlüssel |
MNUUSJMBYLYXGD-WABHOSQQSA-N |
SMILES |
CCCCCC(C=CC1CCC2C1CC(=CCCCC(=O)O)C2)O |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/C2)O |
Kanonische SMILES |
CCCCCC(C=CC1CCC2C1CC(=CCCCC(=O)O)C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3Ar,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-hydroxyspiro[5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-carbonitrile](/img/structure/B1516172.png)

